2-Bromopropene
CAS No.: 557-93-7
Cat. No.: VC1959876
Molecular Formula: C3H5B
Molecular Weight: 120.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 557-93-7 |
|---|---|
| Molecular Formula | C3H5B |
| Molecular Weight | 120.98 g/mol |
| IUPAC Name | 2-bromoprop-1-ene |
| Standard InChI | InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3 |
| Standard InChI Key | PHMRPWPDDRGGGF-UHFFFAOYSA-N |
| SMILES | CC(=C)Br |
| Canonical SMILES | CC(=C)Br |
| Boiling Point | 48.4 °C |
| Melting Point | -126.0 °C |
Introduction
Physical Properties
2-Bromopropene exists as a colorless to light yellow clear liquid at room temperature with characteristic physical properties that are summarized in Table 1 .
Table 1: Physical Properties of 2-Bromopropene
The compound has a relatively low boiling point of 47-49°C at atmospheric pressure, which is consistent with its small molecular size and moderate intermolecular forces . Its density of 1.362 g/mL at 25°C indicates that it is heavier than water . The refractive index of 1.443 and dipole moment of 1.51 D provide insights into its molecular interactions and polarizability .
Chemical Properties
2-Bromopropene possesses chemical properties typical of both alkenes and alkyl halides, making it a versatile compound in organic chemistry. The presence of the carbon-carbon double bond alongside the bromine substituent creates a compound with multiple reactive sites.
The bromine atom is attached to the central carbon atom (C-2) of the propene backbone, creating an electronegative center that influences the compound's reactivity . The carbon-carbon double bond, a characteristic feature of alkenes, provides a site for addition reactions, while the carbon-bromine bond is susceptible to nucleophilic substitution and elimination processes.
When considering its structural characteristics, 2-bromopropene features a planar arrangement around the double bond with sp² hybridization at the double-bonded carbon atoms . The molecular structure contributes to its chemical behavior and influences how it interacts with various reagents.
Synthesis Methods
Typically, 2-bromopropene may be prepared through:
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Dehydrobromination of 2,2-dibromopropane
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Addition of hydrogen bromide to propyne followed by rearrangement
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Bromination of propene followed by dehydrobromination
Reactions of 2-Bromopropene
Thermal Decomposition
One of the well-studied reactions of 2-bromopropene is its thermal decomposition. In single pulse shock tube experiments, 2-bromopropene decomposes to form propyne and allene as the only products under all conditions tested . The high-pressure rate expression for this decomposition is:
k(2-BrC₃H₅ → propyne/allene + HBr) = 10¹⁴·⁹exp(-32,830/RT) s⁻¹
This decomposition occurs in the temperature range of 1100 to 1250 K and at pressures of 150 to 800 kPa . The propyne to allene ratio is approximately 1.8, with minimal temperature dependence . This reaction provides valuable insights into the thermal stability and decomposition pathways of 2-bromopropene.
Reactions with Amines
The radical cation of 2-bromopropene exhibits interesting reactivity with various amines. Studies using FT-ICR spectrometry have shown that when the 2-bromopropene radical cation reacts with amines such as methylamine, ethylamine, dimethylamine, and trimethylamine, different reaction pathways can occur, including electron transfer (ET), proton transfer (PT), and substitution reactions .
With dimethylamine and trimethylamine, the reactions primarily proceed through electron transfer, generating amine radical cations that subsequently undergo fast secondary reactions with excess amine to produce protonated amines . In contrast, with methylamine and ethylamine, the reaction is more complex, involving both substitution of the bromine atom and oxidation pathways .
These reactions typically begin with the addition of the amine to the double bond of the 2-bromopropene radical cation, generating β-distonic ammonium ions that can undergo further transformations .
Other Reactions
As an unsaturated halide, 2-bromopropene can participate in numerous other reactions:
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Addition reactions across the double bond
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Nucleophilic substitution at the bromine-bearing carbon
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Coupling reactions as a substrate in transition metal-catalyzed processes
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Reaction with nonanal to prepare 2-methyl-undec-1-en-3-ol using chromium(II) chloride
Applications and Uses
2-Bromopropene serves multiple purposes in industry and research, with applications spanning several fields:
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Organic Synthesis: It functions as an intermediate and building block for the synthesis of various organic compounds .
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Solvent: It serves as a solvent for various industrial applications including cleaning, degreasing, and as a component in formulations .
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Fumigant: It has been used as a fumigating agent, although this application may be restricted due to environmental and health concerns .
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Refrigerant: It has applications as a refrigerant, potentially as an alternative to certain prohibited compounds .
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Reagent: It reacts with nonanal to prepare 2-methyl-undec-1-en-3-ol using chromium(II) chloride as a reagent, demonstrating its utility in specific synthetic pathways .
Due to its high flammability (flash point 4°C), 2-bromopropene should be stored away from ignition sources and oxidizing agents . Its irritant properties require proper personal protective equipment, including eye protection and chemical-resistant gloves, when handling . Adequate ventilation is essential to prevent inhalation of vapors, which can irritate the respiratory system .
Recent Research Developments
While specific recent research on 2-bromopropene itself is limited in the provided search results, the compound continues to be relevant in various areas of chemical research:
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Reaction Mechanisms: Studies investigating the reaction mechanisms of halogenated alkenes, including the electron transfer and proton transfer processes of 2-bromopropene radical cations with various nucleophiles, contribute to fundamental understanding in physical organic chemistry .
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Thermal Decomposition Studies: The thermal decomposition pathways of 2-bromopropene and related compounds provide insights into reaction kinetics and thermodynamics of halogenated hydrocarbons .
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Synthetic Applications: The compound's role as a versatile building block in organic synthesis continues to be explored, with potential applications in pharmaceutical and materials science.
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